molecular formula C18H31NaO2 B3025803 sodium;(9Z,11E)-octadeca-9,11-dienoate CAS No. 756499-04-4

sodium;(9Z,11E)-octadeca-9,11-dienoate

Cat. No.: B3025803
CAS No.: 756499-04-4
M. Wt: 302.4 g/mol
InChI Key: AHGUYUKYUXMSJU-QSZGMOAKSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;(9Z,11E)-octadeca-9,11-dienoate is a chemical compound with the molecular formula C18H31NaO2. It is a sodium salt of (9Z,11E)-octadeca-9,11-dienoic acid, which is a type of fatty acid. This compound is known for its unique structure, featuring conjugated double bonds at the 9th and 11th positions of the octadeca chain. It is used in various scientific research applications due to its interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(9Z,11E)-octadeca-9,11-dienoate typically involves the reaction of (9Z,11E)-octadeca-9,11-dienoic acid with a sodium base. The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The sodium base, often sodium hydroxide or sodium methoxide, deprotonates the carboxylic acid group, forming the sodium salt.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the saponification of triglycerides containing (9Z,11E)-octadeca-9,11-dienoic acid. This process involves heating the triglycerides with a sodium hydroxide solution, resulting in the formation of glycerol and the sodium salt of the fatty acid.

Chemical Reactions Analysis

Types of Reactions

Sodium;(9Z,11E)-octadeca-9,11-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxo derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds.

    Substitution: The sodium ion can be replaced by other cations in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reactions with other metal salts can lead to the formation of different metal carboxylates.

Major Products Formed

    Oxidation: Oxidized products such as (9Z,11E)-13-oxooctadeca-9,11-dienoic acid.

    Reduction: Saturated fatty acids.

    Substitution: Metal carboxylates with different cations.

Scientific Research Applications

Sodium;(9Z,11E)-octadeca-9,11-dienoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in cellular signaling and membrane structure.

    Medicine: Investigated for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of soaps, detergents, and emulsifiers.

Mechanism of Action

The biological effects of sodium;(9Z,11E)-octadeca-9,11-dienoate are primarily due to its ability to interact with cellular membranes and signaling pathways. The compound can modulate the activity of enzymes involved in inflammation and oxidative stress, such as cyclooxygenases and lipoxygenases. It also affects the fluidity and permeability of cell membranes, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (9Z,11E)-octadeca-9,11-dienoic acid: The parent acid form of the compound.

    (9Z,11E,13E)-octadeca-9,11,13-trienoic acid: A related compound with an additional double bond.

    (9Z,11E)-13-oxooctadeca-9,11-dienoic acid: An oxidized derivative.

Uniqueness

Sodium;(9Z,11E)-octadeca-9,11-dienoate is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain applications compared to its parent acid. The presence of conjugated double bonds also imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

sodium;(9Z,11E)-octadeca-9,11-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h7-10H,2-6,11-17H2,1H3,(H,19,20);/q;+1/p-1/b8-7+,10-9-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGUYUKYUXMSJU-QSZGMOAKSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC=CCCCCCCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/C=C\CCCCCCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;(9Z,11E)-octadeca-9,11-dienoate
Reactant of Route 2
sodium;(9Z,11E)-octadeca-9,11-dienoate
Reactant of Route 3
sodium;(9Z,11E)-octadeca-9,11-dienoate
Reactant of Route 4
sodium;(9Z,11E)-octadeca-9,11-dienoate
Reactant of Route 5
sodium;(9Z,11E)-octadeca-9,11-dienoate
Reactant of Route 6
sodium;(9Z,11E)-octadeca-9,11-dienoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.